![molecular formula C17H14F3N5OS B2829793 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 585560-68-5](/img/structure/B2829793.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is linked to a phenyl group and an acetamide group. The sulfur atom in the compound suggests that it might have some interesting reactivity.
Synthesis Analysis
While the specific synthesis for this compound is not available, related compounds such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The triazole ring is substituted with a phenyl group, an amino group, and a sulfanyl group linked to an acetamide group .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Screening : A new series of derivatives incorporating the 1,2,4-triazole ring system, similar in structure to the compound , have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds have shown a wide range of pharmaceutical activities, highlighting the importance of the 1,2,4-triazole ring system in developing antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antitumor and Antiviral Applications
Antitumor Activity : Research on the synthesis of N-substituted derivatives of a similar compound has led to the discovery of potential antitumor agents. These compounds were evaluated in vitro against human tumor cell lines derived from nine neoplastic diseases, demonstrating their potential in antitumor therapy (Yurttaş, Tay, & Demirayak, 2015).
Antiviral and Virucidal Activity : Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and assessed for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. The study found that some derivatives possess the potential to reduce viral replication of both tested viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Other Applications
- Synthesis and Characterization : Studies have synthesized and characterized similar compounds, focusing on their structural elucidation and potential applications. These compounds have been evaluated for various activities, including antimicrobial and antifungal activities, demonstrating the versatility of the 1,2,4-triazole ring system and its derivatives in scientific research (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).
Direcciones Futuras
The future research directions for this compound could include exploring its potential biological activities, given that many triazole derivatives have shown a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally related to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets via hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Triazole compounds are often involved in a variety of biological processes, including signal transduction, protein synthesis, and cell cycle regulation .
Propiedades
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c18-17(19,20)12-7-4-8-13(9-12)22-14(26)10-27-16-24-23-15(25(16)21)11-5-2-1-3-6-11/h1-9H,10,21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZXMJKTNZLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)
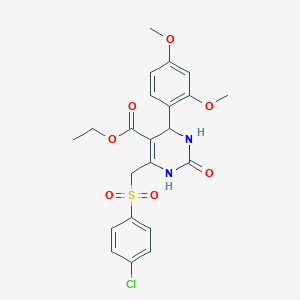
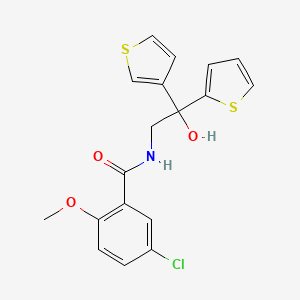
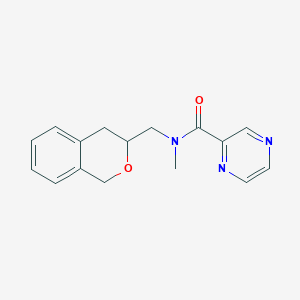
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
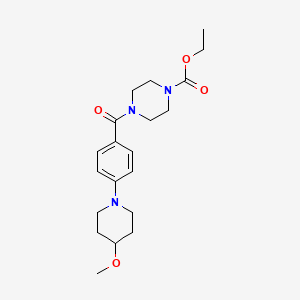
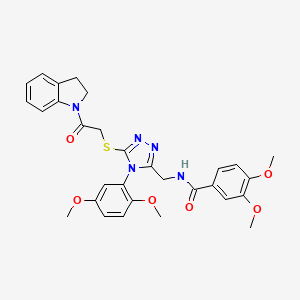
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B2829724.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2829729.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2829731.png)
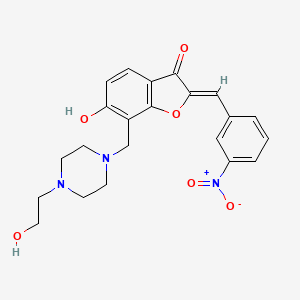
![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)